3',4',7-Tri(hydroxyethyl)quercetin

mutagenicity genotoxicity drug safety

Quercetin-based antioxidant studies are often hampered by poor aqueous solubility and mutagenic liability. TriHEQ (CAS 23077-88-5) overcomes both limitations with ≥25 mg/mL solubility and a fully Ames-negative profile, enabling artifact-free dose-response work in aqueous media. • MPO IC50: 290 nM - 12-fold more potent than quercetin • Dual mechanism: maximal lipid peroxidation inhibition plus hydroxyl radical scavenging exceeding mannitol/DMSO • Pharmacopoeial-grade impurity marker (Troxerutin Impurity 15) for ANDA analytical method validation

Molecular Formula C21H26O10
Molecular Weight 438.4 g/mol
CAS No. 23077-88-5
Cat. No. B3060998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4',7-Tri(hydroxyethyl)quercetin
CAS23077-88-5
Molecular FormulaC21H26O10
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC1(CCO)O)O)C(=O)C(=C(O2)C3=CC(C(C=C3)(CCO)O)(CCO)O)O
InChIInChI=1S/C21H26O10/c22-6-3-19(28)10-13(25)15-14(11-19)31-18(17(27)16(15)26)12-1-2-20(29,4-7-23)21(30,9-12)5-8-24/h1-2,9-10,22-25,27-30H,3-8,11H2
InChIKeyPZUMWZYYGVUFKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',4',7-Tri(hydroxyethyl)quercetin: Identity & Differentiation


3',4',7-Tri(hydroxyethyl)quercetin (TriHEQ, CAS 23077-88-5) is a semi‑synthetic flavonoid aglycone produced by hydroxyethylation of quercetin at the 3′, 4′ and 7 positions. It is a well‑characterised constituent of the clinically used venoactive mixture troxerutin (Venoruton) and serves as a key analytical impurity marker for troxerutin drug product characterisation [REFS‑1]. Relative to the parent quercetin, the three hydroxyethyl substituents substantially increase aqueous solubility, enabling formulation options that are unattainable with the nearly water‑insoluble parent [REFS‑2]. These structural modifications also alter the pharmacological profile, including the abolition of quercetin’s mutagenic activity, making TriHEQ a distinct chemical entity for research and industrial applications [REFS‑1].

Why 3',4',7-Tri(hydroxyethyl)quercetin Cannot Be Replaced


In‑class substitution is precluded by marked differences in mutagenicity, antioxidant selectivity, and aqueous solubility that depend critically on the number and position of hydroxyethyl groups. Quercetin is unequivocally mutagenic in the Ames test, whereas TriHEQ is not [REFS‑1]. Among the five hydroxyethyl rutosides that constitute Venoruton, the degree of hydroxyethylation inversely correlates with site‑specific lipid peroxidation inhibitory potency; the tri‑substituted derivative (TriHEQ) ranks among the most active, while the tetra‑substituted analogue is virtually inactive [REFS‑2]. These structural parameters directly control performance in radical‑scavenging and lipid‑protection assays, meaning that a generic “hydroxyethylrutoside” designation cannot guarantee equivalent experimental outcomes.

3',4',7-Tri(hydroxyethyl)quercetin Differentiation Evidence


Mutagenicity vs Quercetin

TriHEQ was tested alongside quercetin in the Ames test (Salmonella typhimurium strains). Quercetin gave a clear positive mutagenic response, whereas TriHEQ was completely negative [REFS‑1]. This difference is attributed to the hydroxyethyl groups at positions 7, 3′ and 4′ blocking the metabolic activation required for quercetin's DNA‑reactive intermediates.

mutagenicity genotoxicity drug safety

Lipid Peroxidation Inhibition

In rat liver microsomal lipid peroxidation assays, the five Venoruton constituents were compared at 400 µM. 7,3′,4′-Trihydroxyethyl quercetin (Zy 15529) and the mono‑hydroxyethyl derivative (Zy 15077) were the most active inhibitors. In contrast, the tetra‑hydroxyethyl derivative (Zy 15535) was virtually inactive [REFS‑1]. The rank order for site‑specific (non‑EDTA) lipid peroxidation inhibition was: mono ≈ tri > di >> tetra.

lipid peroxidation antioxidant microsomal assay

Hydroxyl Radical Scavenging

TriHEQ (reported as 7,3′,4′-trihydroxyethyl quercetin) exhibited potent hydroxyl radical scavenging activity, significantly exceeding that of the reference scavengers mannitol and dimethyl sulphoxide (DMSO). This activity was demonstrated in a system measuring deoxyribose degradation [REFS‑1]. The same compound also interacted with the stable DPPH radical, confirming electron‑donating antioxidant capacity.

hydroxyl radical free radical scavenging DPPH

Myeloperoxidase Inhibition

TriHEQ inhibited human neutrophil myeloperoxidase (MPO) peroxidation activity with an IC50 of 290 nM [REFS‑1]. By comparison, the parent quercetin has a reported IC50 of 3.5 µM against purified MPO and 1.0–3.5 µM in neutrophil‑based systems [REFS‑2]. This represents an approximately 12‑fold gain in potency conferred by the hydroxyethyl substitutions.

myeloperoxidase MPO inhibition neutrophil

Aqueous Solubility

Quercetin is practically insoluble in water (≤10 µg/mL at 25 °C) [REFS‑1]. In contrast, TriHEQ can be dissolved in water at 5 mg/mL with heating, as demonstrated in pharmaceutical formulation examples [REFS‑2], and independent solubility characterisation reports ≥25 mg/mL at ambient temperature [REFS‑3]. This represents at least a 500‑fold improvement in aqueous solubility, removing a critical barrier to aqueous formulation and in‑vitro assay preparation.

solubility formulation bioavailability

3',4',7-Tri(hydroxyethyl)quercetin Applications


Troxerutin Impurity Reference Standard

TriHEQ is the specified Troxerutin Impurity 15 in pharmacopoeial monographs. Its well‑characterised structure and the availability of detailed regulatory‑grade characterisation data make it essential for analytical method development, method validation (AMV), and quality control (QC) in troxerutin drug product manufacturing and ANDA submissions [REFS‑1]. Its non‑mutagenic profile [REFS‑2] further supports its use as a safe reference material.

Non‑Mutagenic Scaffold for Antioxidant SAR

TriHEQ provides a quercetin‑like antioxidant scaffold with confirmed Ames‑negative status [REFS‑2], allowing SAR studies to decouple antioxidant potency from genotoxic liability. Its superior aqueous solubility (≥25 mg/mL) [REFS‑3] facilitates dose‑response experiments in aqueous media without confounding DMSO effects, a common limitation when working with quercetin.

Myeloperoxidase‑Driven Inflammation Studies

With an MPO IC50 of 290 nM, TriHEQ is 12‑fold more potent than quercetin [REFS‑4][REFS‑5]. This makes it a preferred tool compound for investigating MPO‑mediated pathways in neutrophil biology, atherosclerosis models, and chronic inflammatory diseases, where lower dosing may reduce off‑target artifacts.

Lipid Peroxidation and Oxidative Stress Models

TriHEQ demonstrates maximal lipid peroxidation inhibitory activity among the hydroxyethyl rutosides (matching the mono‑derivative) [REFS‑6], combined with potent hydroxyl radical scavenging exceeding mannitol and DMSO [REFS‑7]. This dual activity profile supports its selection for in‑vitro models of oxidative membrane damage, such as hepatocyte or endothelial cell stress assays.

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